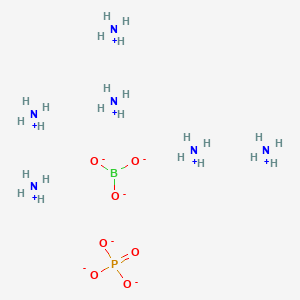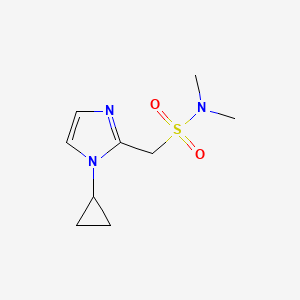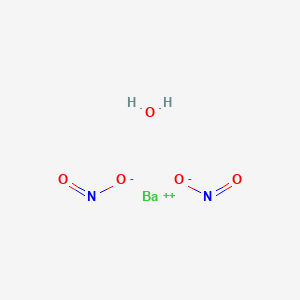![molecular formula C13H19N3O2S B13960099 3-(piperidin-2-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13960099.png)
3-(piperidin-2-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(piperidin-2-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide is a heterocyclic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound features a piperidine ring fused with a benzo[c][1,2,6]thiadiazine ring system, which includes a sulfur dioxide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(piperidin-2-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide typically involves the condensation of piperidine derivatives with appropriate benzo[c][1,2,6]thiadiazine precursors. One common method is the reductive amination of piperidine with aldehydes or ketones, followed by cyclization with thiadiazine derivatives . The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of continuous flow reactors to ensure consistent reaction conditions and scalability. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(piperidin-2-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiadiazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine or thiadiazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various thiadiazine derivatives. Substitution reactions can result in the formation of a wide range of functionalized piperidine or thiadiazine compounds .
Wissenschaftliche Forschungsanwendungen
3-(piperidin-2-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(piperidin-2-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other piperidine derivatives and benzo[c][1,2,6]thiadiazine derivatives, such as:
- 3-(piperidin-2-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine
- 3-(piperidin-2-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 1,1-dioxide .
Uniqueness
The uniqueness of 3-(piperidin-2-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide lies in its specific combination of a piperidine ring with a benzo[c][1,2,6]thiadiazine ring system, which imparts distinct chemical and biological properties. This unique structure allows for diverse chemical reactivity and potential therapeutic applications .
Eigenschaften
Molekularformel |
C13H19N3O2S |
|---|---|
Molekulargewicht |
281.38 g/mol |
IUPAC-Name |
3-(piperidin-2-ylmethyl)-1,4-dihydro-2λ6,1,3-benzothiadiazine 2,2-dioxide |
InChI |
InChI=1S/C13H19N3O2S/c17-19(18)15-13-7-2-1-5-11(13)9-16(19)10-12-6-3-4-8-14-12/h1-2,5,7,12,14-15H,3-4,6,8-10H2 |
InChI-Schlüssel |
SIAWUVMETCYBQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC(C1)CN2CC3=CC=CC=C3NS2(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3,5,7,9-Pentaazaspiro[5.5]undecane](/img/structure/B13960037.png)


![[1,1'-Bicyclopropyl]-2-octanoic acid, 2'-hexyl-, methyl ester](/img/structure/B13960060.png)
![2-(2-Amino-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13960061.png)








